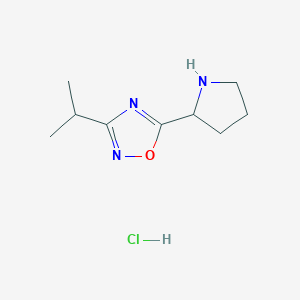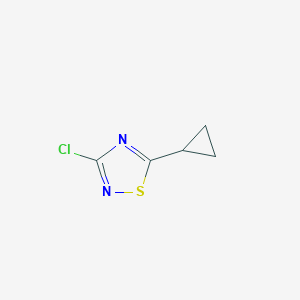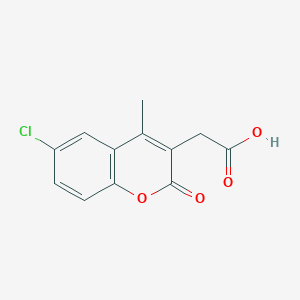
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H17NO2•HCl and a molecular weight of 291.77 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Proteomics Research
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to isolate and analyze protein complexes, understand protein-protein interactions, and identify post-translational modifications .
Pharmacology
In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of pharmacologically active molecules. Its structure could be incorporated into new compounds with potential therapeutic effects, such as modulating biological pathways or targeting specific receptors .
Analytical Chemistry
Analytical chemists might employ 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride in the development of new analytical methods. It could be used as a standard or reference compound when calibrating instruments or developing chromatographic techniques .
Material Science
In material science, the compound’s unique chemical properties could be harnessed to create novel materials. For instance, it could be used in the design of organic semiconductors or as a building block for complex polymers .
Biochemistry
Biochemists could explore the role of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride in biological systems, such as its interaction with enzymes or its effect on biochemical pathways. It could also be used to study the structure and function of biological membranes .
Chemical Engineering
In chemical engineering, this compound might be involved in process optimization studies, such as improving the yield or purity of chemical reactions. It could also be used in the development of new catalytic processes or in the study of reaction kinetics .
properties
IUPAC Name |
3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGJJYPXXSRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)



![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

